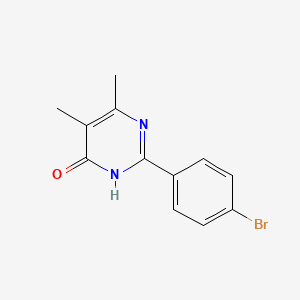
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide (referred to as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC belongs to a class of compounds known as TRPV1 antagonists, which are molecules that can block the activity of the TRPV1 ion channel. The TRPV1 channel is involved in the perception of pain and temperature, making BCTC a promising candidate for the development of new analgesic drugs.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(3-bromophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide and its derivatives have been explored for their potential in antitumor applications. Studies have shown that certain tetrazole compounds exhibit promising activity against various cancer cell lines. For example, tetrazole derivatives have been investigated for their curative activity against leukemia, demonstrating the ability to act as prodrug modifications and showing significant antitumor effects (Stevens et al., 1984).
Antipathogenic Activity
Research on thiourea derivatives, closely related to tetrazole compounds, has shown significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms like bromide or iodine in these compounds enhances their antimicrobial efficacy, indicating a potential pathway for developing novel antimicrobial agents with applications in combating resistant bacterial strains (Limban et al., 2011).
Radiotracer Development
In the field of medical imaging, particularly positron emission tomography (PET), tetrazole derivatives have been explored as radiotracers. The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain highlights the potential of tetrazole derivatives in neuroimaging and the study of neurological disorders (Katoch-Rouse et al., 2003).
Luminescence and Magnetic Behavior Studies
Metal–organic coordination polymers derived from tetrazole ligands have shown unique luminescent and magnetic behaviors, making them of interest in materials science. These compounds demonstrate solvent-dependent luminescent properties and exhibit phenomena such as spin-canted antiferromagnetism, which are essential for developing advanced materials with potential applications in sensing, imaging, and electronic devices (Sun et al., 2013).
Synthesis of Heterocyclic Compounds
The chemistry of this compound and related compounds is pivotal in the synthesis of a wide range of heterocyclic compounds. These synthetic pathways contribute to the discovery of new drugs and materials with varied biological and physicochemical properties, underscoring the versatility and significance of tetrazole derivatives in organic synthesis and medicinal chemistry (Lygin & Meijere, 2009).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWGSDYSFMEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)


